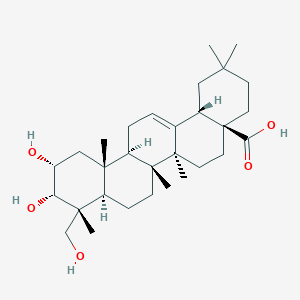

2α,3α,23-三羟基齐墩果-12-烯-28-酸

描述

Synthesis Analysis

The synthesis of triterpenoids like 2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid often involves complex chemical transformations. For example, the chemical synthesis of related compounds involves steps like degradation of the side chain, Wittig reaction for the introduction of specific functional groups, and N-acylamidation for the creation of conjugates with amino acids (Ogawa et al., 2010). Additionally, hydroxylation techniques and the use of specific reagents for the introduction of hydroxy groups at precise locations in the molecule have been documented (García-Granados et al., 2007).

Molecular Structure Analysis

The molecular structure of triterpenoids, including 2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid, features a characteristic arrangement of rings and functional groups. For closely related compounds, crystallographic studies reveal a linear array of five fused six-membered rings with specific conformations and the presence of functional groups like hydroxy and carboxy groups contributing to hydrogen-bond formation and molecular chain formation (Sun & Pan, 2004).

Chemical Reactions and Properties

Triterpenoids like 2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid undergo various chemical reactions based on their functional groups. These reactions include cyclopalladation for regioselective hydroxylation and methodologies for the synthesis of coenzyme A esters for studying biochemical pathways (Kurosawa et al., 2001). Such reactions are crucial for understanding the chemical behavior and potential applications of these compounds.

科学研究应用

化学结构与性质

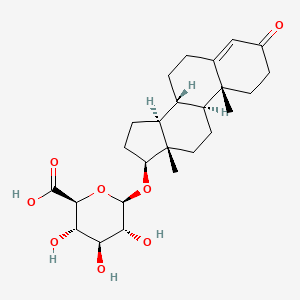

“2α,3α,23-三羟基齐墩果-12-烯-28-酸”是一种五环三萜类化合物,是齐墩果-12-烯-28-酸在2、3和23位被羟基取代的产物 {svg_1}. 它的分子式为C30H48O5,平均质量为488.699 Da {svg_2}.

天然存在

这种化合物是从光叶玫瑰(Rosa laevigata)的叶片中分离出来的 {svg_3}. 它也存在于未成熟的油桃(Prunus persica cv Fantasia)果皮中 {svg_4}.

生物学作用

作为一种植物代谢产物,它在植物的代谢反应中起着至关重要的作用 {svg_5}.

抗炎剂

“2α,3α,23-三羟基齐墩果-12-烯-28-酸”已被确定为一种抗炎剂 {svg_6}. 这表明它在治疗炎症性疾病方面具有潜在的应用价值。

抗真菌活性

这种化合物对某些类型的真菌表现出抗真菌活性 {svg_7}. 这表明它在开发抗真菌药物方面具有潜在的用途。

抗肿瘤活性

根据一些资料,这种化合物具有抗肿瘤活性 {svg_8}, 这表明它在癌症研究和治疗方面具有潜在的应用价值。

作用机制

Target of Action

It’s known to haveanti-inflammatory effects , suggesting it may interact with targets involved in the inflammatory response.

Mode of Action

Given its anti-inflammatory role

Biochemical Pathways

Considering its anti-inflammatory properties , it may influence pathways related to inflammation and immune response.

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-LHFSSXJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1149106.png)

![N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide](/img/structure/B1149112.png)